molecular formula C8H8Cl2S B14765524 (2,6-Dichloro-3-methylphenyl)(methyl)sulfane

(2,6-Dichloro-3-methylphenyl)(methyl)sulfane

Katalognummer: B14765524
Molekulargewicht: 207.12 g/mol
InChI-Schlüssel: WGAOQAGNCYUFOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Dichloro-3-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfane group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2,6-dichloro-3-methylphenol with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Dichloro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2,6-Dichloro-3-methylphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,6-Dichloro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms and methyl group can influence the compound’s binding affinity and specificity for its targets .

Eigenschaften

Molekularformel

C8H8Cl2S

Molekulargewicht

207.12 g/mol

IUPAC-Name

1,3-dichloro-4-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8Cl2S/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3

InChI-Schlüssel

WGAOQAGNCYUFOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)Cl)SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.